molecular formula C14H18O B1613660 Cyclopentyl 3,5-dimethylphenyl ketone CAS No. 898791-56-5

Cyclopentyl 3,5-dimethylphenyl ketone

Cat. No.: B1613660
CAS No.: 898791-56-5
M. Wt: 202.29 g/mol
InChI Key: DEWZHMNPCAPKPU-UHFFFAOYSA-N
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Description

Cyclopentyl 3,5-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound is characterized by a cyclopentyl group attached to a 3,5-dimethylphenyl ketone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclopentyl 3,5-dimethylphenyl ketone can be achieved through several synthetic routes. One common method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . This method is advantageous due to its high yield, short technological period, and low preparation cost.

Industrial Production Methods: In industrial settings, the production of this compound often involves environmentally friendly solvents and processes that minimize environmental pollution. The use of caustic alcohol in the hydrolysis process is a common approach .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3,5-dimethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentyl 3,5-dimethylphenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 3,5-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Cyclopentyl phenyl ketone
  • 3,5-Dimethylphenyl ketone
  • Cyclopentyl methyl ketone

Comparison: Cyclopentyl 3,5-dimethylphenyl ketone is unique due to the presence of both cyclopentyl and 3,5-dimethylphenyl groups. This structural combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical reactions and processes.

Biological Activity

Cyclopentyl 3,5-dimethylphenyl ketone (CDK) is an organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol. Its structure features a cyclopentyl group linked to a 3,5-dimethylphenyl moiety through a ketone functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Overview of Biological Activity

The biological activity of CDK is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Research indicates that CDK can act as a substrate for enzymes, undergoing metabolic transformations that lead to biologically active metabolites. These metabolites can modulate cellular receptors or enzymes, thereby affecting physiological responses.

The mechanism by which CDK exerts its effects involves several key processes:

  • Enzyme Interaction : CDK can serve as a substrate for various enzymes, leading to metabolic changes that produce active metabolites.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
  • Chemical Transformations : CDK undergoes oxidation, reduction, and substitution reactions, which can alter its biological activity and interaction with biomolecules.

Case Studies

  • Inflammatory Diseases : Preliminary studies suggest that CDK may have potential applications in treating inflammatory diseases. Its structural properties allow it to inhibit specific pathways involved in inflammation, although detailed mechanistic studies are still required.
  • Cancer Research : CDK has been investigated for its anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines by interacting with key regulatory proteins involved in cell survival and proliferation .
  • High-Throughput Screening : In a study focused on the development of NPBWR1 antagonists, compounds structurally related to CDK demonstrated significant potency against pharmacologically relevant targets, suggesting that modifications to the ketone structure could enhance biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of CDK, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesNotable Activities
Cyclopentyl phenyl ketoneCyclopentyl group linked to phenylModerate anti-inflammatory properties
3,5-Dimethylphenyl ketoneDimethyl substitution on phenylAnticancer activity
Cyclopentyl methyl ketoneCyclopentyl group linked to methylLimited biological activity

CDK stands out due to the combination of both cyclopentyl and 3,5-dimethylphenyl groups, which confers distinct chemical reactivity and stability compared to its analogs.

Properties

IUPAC Name

cyclopentyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZHMNPCAPKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642567
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-56-5
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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